
NusB-NusE interaction inhibitor-1
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描述
NusB-NusE interaction inhibitor-1 is a novel modulator of the NusB-NusE interaction.
常见问题
Basic Research Questions
Q. What biochemical assays are commonly used to evaluate inhibitors of the NusB-NusE interaction, and how do they work methodologically?
A luciferase complementation assay is the primary method for screening inhibitors. NusB and NusE proteins are fused to split luciferase fragments; their interaction reconstitutes active luciferase, producing measurable luminescence. Inhibitors disrupt this interaction, reducing luminescence proportionally to their efficacy. This assay allows high-throughput screening at fixed compound concentrations (e.g., 100–125 µM), with inhibition percentages correlating strongly with IC50 values . Key steps include:
- Protein fusion design (NusB-NusE linked to luciferase fragments).
- Optimization of reaction conditions (e.g., buffer pH, incubation time).
- Quantification using dose-response curves to validate hits.
Q. What structural insights into the NusB-NusE complex inform inhibitor design?
The crystal structure of the NusB-NusE-BoxA RNA ternary complex (PDB: 3R2C) reveals that NusB binds BoxA RNA (8 nucleotides) via a heterodimeric interface with NusE. Critical residues (e.g., H15, R16, D19 in A. aeolicus NusB) form hydrogen bonds and electrostatic interactions with BoxA. This interface is targeted by pharmacophore models to design inhibitors mimicking RNA-protein interactions .
Q. How are initial hit compounds validated for specificity and mechanism of action?
- Counter-screening : Test compounds against unrelated protein-protein interactions (PPIs) to rule out nonspecific binding.
- Genetic validation : Use bacterial strains with NusB/NusE mutations to assess resistance phenotypes.
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
Advanced Research Questions
Q. How can researchers resolve contradictions in inhibition data across different assay conditions (e.g., 100 µM vs. 125 µM compound concentrations)?
Discrepancies in inhibition percentages may arise from variations in protein stability, buffer components, or luciferase sensitivity. To address this:
- Normalize data using internal controls (e.g., a reference inhibitor).
- Perform full dose-response curves to calculate IC50 values, which are concentration-independent metrics .
- Validate hits with orthogonal assays (e.g., fluorescence polarization or AlphaScreen).
Q. What strategies are employed to optimize lead compounds with suboptimal pharmacokinetic properties?
- Scaffold hopping : Replace diarylimine cores with bioisosteres (e.g., pyrazole or triazine rings) to improve solubility and metabolic stability .
- Fragment-based design : Use the NusE α1-helix epitope (residues 15–19) to guide substitutions enhancing binding entropy .
- Pro-drug approaches : Modify polar groups (e.g., nitro substituents) to enhance bacterial membrane permeability .
Q. How can pharmacophore modeling address challenges in targeting the dynamic NusB-NusE interface?
Pharmacophores are derived from hotspot residues (e.g., H15, R16) and RNA-binding motifs. Steps include:
- Mapping electrostatic and hydrophobic features of the NusB-NusE-BoxA interface.
- Virtual screening of libraries for compounds matching the pharmacophore.
- Molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
Q. What experimental evidence supports the hypothesis that inhibiting NusB-NusE disrupts transcription antitermination?
- In vitro transcription assays : Measure readthrough of terminator sequences in the presence of inhibitors.
- RNA-ChIP : Verify reduced recruitment of antitermination factors (e.g., NusG) to RNA polymerase.
- Microbial viability assays : Correlate inhibitor potency with bacteriostatic effects in E. coli and S. aureus .
Q. Data Analysis & Interpretation
Q. How should researchers interpret partial inhibition (e.g., 30–50% at 125 µM) in primary screens?
Partial inhibition may indicate weak binding, compound aggregation, or off-target effects. Follow-up steps:
- Re-test compounds in dose-escalation experiments.
- Use dynamic light scattering (DLS) to detect aggregation.
- Employ CRISPR-interference to knock down NusB/NusE and confirm on-target activity .
Q. What metrics are critical for comparing inhibitor efficacy across studies?
- IC50 : Standardized using the same assay conditions (e.g., luciferase complementation).
- Selectivity index : Ratio of cytotoxicity (e.g., mammalian cell IC50) to antimicrobial activity.
- Resistance frequency : Measure spontaneous mutation rates in bacterial populations .
Q. Methodological Challenges
Q. How can researchers overcome limitations in structural data for NusB-NusE homologs across bacterial species?
属性
CAS 编号 |
125966-81-6 |
---|---|
分子式 |
C28H28N4O7S |
分子量 |
564.6 g/mol |
IUPAC 名称 |
N-[4-[[4-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C28H28N4O7S/c1-17(33)29-19-7-10-21(11-8-19)40(34,35)32-28-30-23(18-6-13-25(37-3)27(14-18)39-5)16-24(31-28)22-12-9-20(36-2)15-26(22)38-4/h6-16H,1-5H3,(H,29,33)(H,30,31,32) |
InChI 键 |
XULLIJONGNHFIB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C3=C(C=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NusB-NusE interaction inhibitor-1 |
产品来源 |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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